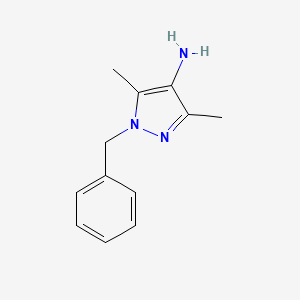

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine" often involves multi-component reactions, offering a straightforward approach to these complex structures. For instance, a four-component one-pot synthesis method has been developed for the construction of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Jilloju et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals the presence of a central pyrazole ring, which is crucial for their reactivity and interaction with various substrates. The structure of these compounds can be modified to yield a wide range of derivatives with diverse chemical properties. For example, studies on the crystal structure of pyrazole derivatives have shown that modifications at different positions of the pyrazole ring can lead to significant changes in their molecular geometry and electronic properties, influencing their chemical behavior (Asiri et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, reflecting their versatile chemical nature. For instance, pyrazole blue readily reacts with primary aromatic amines, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Aly et al., 1997). These reactions play a significant role in the functionalization of the pyrazole core, leading to the synthesis of compounds with varied biological activities.

Scientific Research Applications

Chemical Synthesis and Transformations

Amidination of Amines : A study by Solodenko et al. (2006) demonstrated the transformation of primary and secondary amines into guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, highlighting its application in chemical synthesis under microwave conditions (Solodenko et al., 2006).

Reagent for Amidination : Dräger et al. (2002) reported the use of a compound containing a benzyl substituent at the 3,5-dimethyl-1H-pyrazole-1-carboxamidine ring as a reagent for high-yielding amidination of amines (Dräger et al., 2002).

Organic Chemistry and Reaction Studies

Pyrazole Blue Reactions : Aly et al. (1997) investigated the reactions of Pyrazole Blue with various reagents including primary aromatic amines and benzyl amine, exploring the reactivity and potential applications of pyrazole derivatives (Aly et al., 1997).

Formation of Metal Complexes : Massoud et al. (2015) studied the formation of five-coordinate metal(II) complexes using pyrazolyl ligands, demonstrating the utility of such compounds in coordination chemistry (Massoud et al., 2015).

Synthesis of Pyrazolyl-s-triazine Derivatives : Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives, showcasing the versatility of pyrazole derivatives in creating complex organic molecules with potential biological applications (Sharma et al., 2017).

Synthesis of Arylazopyrazoles : Sharma et al. (2010) reported the synthesis of new 1-((N-benzoyl) 2,3-dichloro anilinomalonyl) 3,5- dimethyl- 4 -(unsubstituted/substituted phenylazo) pyrazoles, exploring the biological activities of these compounds (Sharma et al., 2010).

DNA Binding and Molecular Docking Studies : Jilloju et al. (2021) developed a synthesis method for a novel series of benzylidene thio pyrazolyl-1,2,4-triazol-4-amines, conducting DNA binding and molecular docking studies to explore their potential biological applications (Jilloju et al., 2021).

Metallomacrocyclic Complex Synthesis : Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and their palladium(II) complexes, highlighting the potential of such compounds in inorganic and materials chemistry (Guerrero et al., 2008).

Rh(III)-catalyzed Intermolecular C-H Amination : Wu et al. (2014) achieved intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, providing insights into novel catalytic processes involving pyrazole derivatives (Wu et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that derivatives of 1,3-diazole, a similar compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that pyrazole derivatives can react with potassium borohydride to form a class of ligands known as scorpionate .

Biochemical Pathways

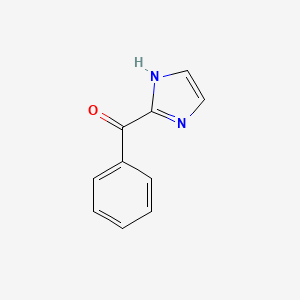

It’s known that imidazole, a similar compound, is the basic core of some natural products such as histidine, purine, histamine and dna based structures .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20127 and a melting point between 66-71 degrees Celsius . These properties could potentially impact its bioavailability.

Result of Action

It’s known that derivatives of 1,3-diazole show different biological activities .

Action Environment

It’s known that the compound is a powder at room temperature . This could potentially impact its stability and efficacy under different environmental conditions.

properties

IUPAC Name |

1-benzyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPGIBHWRABJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182686 | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

28466-69-5 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)